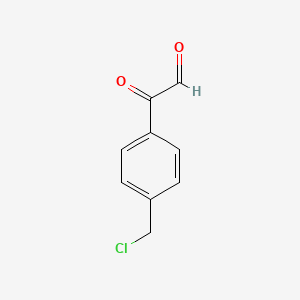
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is an organic compound that features a chloromethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde typically involves the chloromethylation of aromatic compounds. One common method involves the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out in dichloromethane at temperatures between 5-10°C .
Industrial Production Methods
For industrial production, the chloromethylation process can be scaled up using similar reagents and conditions. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize hazardous waste and improve the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar in structure but lacks the chloromethyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom on the benzene ring but lacks the oxoacetaldehyde moiety.
2-(4-Methylphenyl)-2-oxoacetaldehyde: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2-(4-(Chloromethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of both the chloromethyl and oxoacetaldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H,5H2 |
Clave InChI |
NTZYODUWEGLFMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



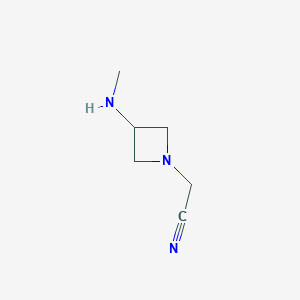
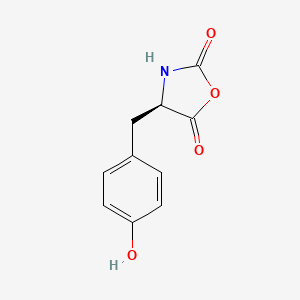
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

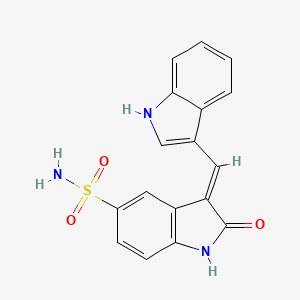


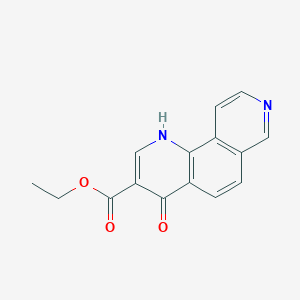
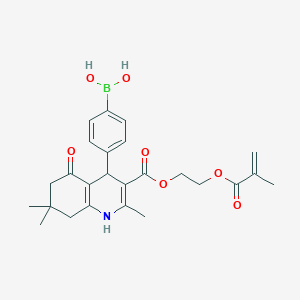
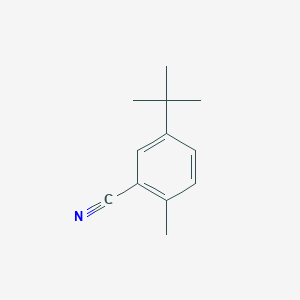
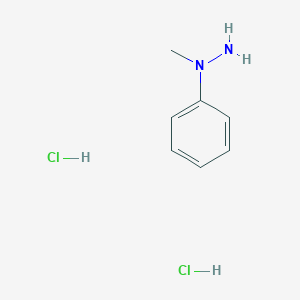
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

